Symptomatic Remission Rates: Balsalazide vs. Delayed-Release Mesalamine in Acute Ulcerative Colitis
In a randomized, double-blind study comparing balsalazide 6.75 g/day with pH-dependent delayed-release mesalamine (Asacol) 2.4 g/day in acute UC patients, balsalazide demonstrated statistically significantly higher symptomatic remission rates at all measured time points [1].
| Evidence Dimension | Symptomatic remission rate at 8 weeks |
|---|---|
| Target Compound Data | 78% of patients (balsalazide 6.75 g/day) |
| Comparator Or Baseline | 45% of patients (mesalamine delayed-release 2.4 g/day) |
| Quantified Difference | 33 percentage point absolute difference (P = 0.012) |
| Conditions | Randomized, double-blind trial; n=101 adult patients with symptomatic, sigmoidoscopically verified acute UC; treatment duration 8 weeks |
Why This Matters
This 33-point absolute advantage in remission attainment directly translates to reduced treatment failure rates and may lower the probability of requiring rescue therapy or biologic escalation in clinical settings.
- [1] Green JR, et al. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group. Gastroenterology. 1998 Jan;114(1):15-22. View Source
